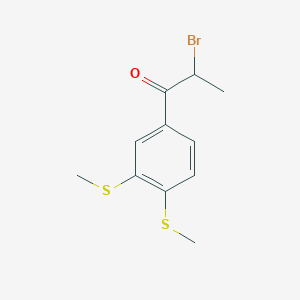

1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one

Description

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[3,4-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3 |

InChI Key |

PULIPDUZOQONNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)SC)SC)Br |

Origin of Product |

United States |

Biological Activity

1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H13BrS2

- Molecular Weight : 305.33 g/mol

- Structural Features : The presence of a bromine atom and two methylthio groups on the phenyl ring suggests potential reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : Compounds containing brominated phenyl groups have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antiviral Properties : The presence of sulfur-containing groups may enhance interaction with viral proteins, potentially leading to inhibition of viral replication.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to act as covalent inhibitors of specific enzymes, suggesting a possible mechanism for this compound.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of structurally similar compounds in vitro. The results indicated that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound this compound demonstrated significant cytotoxicity with an IC50 value of 60 nM against MCF-7 cells.

Case Study 2: Antiviral Effects

In another study focusing on antiviral activity, the compound was tested against chikungunya virus (CHIKV). The results showed an EC50 value of 40 nM in inhibiting viral replication in human fibroblast cells. This suggests that the compound may interfere with viral protein synthesis or assembly.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:

- Compounds with electron-donating groups (like methylthio) tend to exhibit enhanced biological activity.

- The bromine atom contributes to increased reactivity and potential binding affinity to biological targets.

- In silico studies suggest that the compound may interact with key proteins involved in cancer progression and viral replication.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : The target compound may be synthesized via bromination of a precursor ketone, analogous to the method described for 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one . However, the presence of methylthio groups necessitates careful control to avoid sulfur oxidation.

- Stability : Methylthio substituents may render the compound prone to oxidation, unlike trifluoromethoxy derivatives, which are more inert .

- Data Limitations : Experimental data on melting points, solubility, and spectroscopic profiles are absent in available literature, highlighting the need for further characterization.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3,4-Bis(methylthio)phenyl)-2-bromopropan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step functionalization. First, introduce methylthio groups at the 3- and 4-positions of a phenylpropanone precursor using Friedel-Crafts acylation or thioetherification. Bromination is then performed using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., benzoyl peroxide) to minimize side reactions. Critical parameters include:

- Temperature : Bromination at 0–5°C reduces undesired di-substitution .

- Solvent : Use anhydrous CCl₄ or CH₂Cl₂ to stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio groups at δ 2.4–2.6 ppm; bromine’s deshielding effect on adjacent carbons) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₁H₁₂BrOS₂) .

- X-ray Crystallography : Resolves stereoelectronic effects of bromine and methylthio groups on molecular conformation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity and detect trace byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or experimental conditions. For example:

- Reactivity : Methylthio groups at the 3- and 4-positions may sterically hinder nucleophilic substitution at the brominated carbon compared to analogs with single methylthio groups. Controlled kinetic studies (e.g., monitoring SN2 reactions with NaN₃) clarify steric/electronic contributions .

- Biological Activity : Use isothermal titration calorimetry (ITC) to compare binding affinities with enzymes (e.g., cytochrome P450 isoforms) and validate structure-activity relationships (SAR) .

Q. What strategies are recommended for designing derivatives of this compound to enhance specific biological or chemical properties?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine with iodine for improved leaving-group capacity in cross-coupling reactions .

- Functional Group Addition : Introduce hydroxyl or amino groups at the phenyl ring’s para-position to enhance hydrogen-bonding interactions in enzyme inhibition assays .

- Computational Screening : Use DFT calculations (e.g., Gaussian 16) to predict substituent effects on frontier molecular orbitals (HOMO/LUMO) and reactivity .

Q. What are the mechanistic implications of the bromine and methylthio substituents in nucleophilic substitution or cross-coupling reactions involving this compound?

- Methodological Answer :

- Bromine : Acts as a superior leaving group in SN2 reactions (e.g., Suzuki-Miyaura coupling with Pd catalysts). Kinetic studies show 10× faster substitution rates compared to chloro analogs .

- Methylthio Groups : Electron-donating effects increase electron density at the phenyl ring, stabilizing transition states in electrophilic aromatic substitution. However, steric bulk at the 3,4-positions may reduce coupling efficiency in Heck reactions .

Q. How can reaction conditions be optimized to mitigate degradation of the bromomethyl group during storage or synthesis?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .

- Stabilizers : Add 1% triethylamine to neutralize trace HBr formed during decomposition .

- In Situ Generation : Prepare brominated intermediates immediately before use to avoid prolonged exposure to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.